![molecular formula C11H11ClO4 B14051702 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one](/img/structure/B14051702.png)
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is a complex organic compound with a unique structure that includes a carboxylic acid group, a hydroxyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the precursor compounds are reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-bromopropan-1-one
- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-iodopropan-1-one
Uniqueness: 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom in the propanone moiety allows for specific substitution reactions that are not possible with other halogens .
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[2-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c12-6-5-9(13)7-3-1-2-4-8(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
InChI Key |
QACWJODUUNAZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)C(=O)CCCl |
Origin of Product |
United States |
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